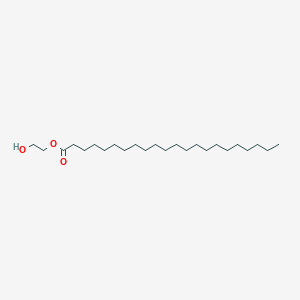
2-Hydroxyethyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl docosanoate is a fatty acid ester derived from docosanoic acid (behenic acid, C22H44O2) and ethylene glycol. The compound features a hydroxyl group on the ethyl moiety of the ester, distinguishing it from simpler esters like ethyl or methyl docosanoate.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
2-Hydroxyethyl docosanoate has been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetics of poorly soluble drugs, making it a valuable candidate for developing advanced drug delivery systems .
1.2 Antimicrobial Activity
Studies have shown that derivatives of docosanoic acid exhibit antimicrobial properties. The incorporation of this compound into formulations has been linked to enhanced antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a potential candidate for use in topical antimicrobial treatments and preservatives in pharmaceutical formulations .
Cosmetic Applications
2.1 Skin Conditioning Agent
In the cosmetic industry, this compound is used as an emollient and skin conditioning agent. Its ability to form a protective barrier on the skin helps to retain moisture and improve skin texture. Formulations containing this compound are often marketed for their moisturizing properties, making them suitable for dry skin treatments .
2.2 UV Protection
The compound has also been explored for its role as a UV absorber in cosmetic formulations. Its incorporation into sunscreens can enhance the product's effectiveness by providing additional protection against UV radiation, thereby reducing the risk of skin damage and photoaging .
Material Science Applications
3.1 Biodegradable Polymers
Research into biodegradable materials has identified this compound as a potential building block for creating biodegradable polymers. These polymers can be utilized in various applications, including packaging materials and medical devices, where environmental sustainability is a priority. The fatty acid structure contributes to the biodegradability of the resulting polymers, aligning with modern eco-friendly practices .
3.2 Surface Modifications
The compound can be used in surface modification processes to enhance the hydrophobicity of materials. By grafting this compound onto surfaces, researchers have demonstrated improved water repellency and reduced biofouling properties, which are beneficial in biomedical applications and marine coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Docosanoate
- Structure: Ethyl ester of docosanoic acid (C22H44O2 esterified with ethanol).
- Key Differences: Lacks the hydroxyl group on the ethyl chain, resulting in lower polarity compared to 2-hydroxyethyl docosanoate.
- Applications : Primarily used as a reference standard in gas chromatography and lipidomics due to its stability and low volatility .
Methyl Docosanoate
- Structure: Methyl ester of docosanoic acid (C22H44O2 esterified with methanol).
- Key Differences : Shorter alkyl chain (methyl vs. hydroxyethyl) and absence of hydroxyl groups reduce solubility in polar solvents.
- Applications : Used in biodiesel research and as a calibration standard. Methyl esters generally exhibit higher volatility than hydroxyethyl derivatives .
2-Hydroxyethyl 12-Hydroxyoctadecanoate
- Structure : A dihydroxy ester combining a C18 hydroxy fatty acid with ethylene glycol (C20H40O4).
- Key Differences : Contains two hydroxyl groups (one on the ethyl chain and one on the fatty acid chain), increasing hydrophilicity and reactivity.
- Applications : Used in pharmaceutical formulations (e.g., Solutol HS 15) as a solubilizing agent due to its amphiphilic properties .
2-Hydroxypropane-1,3-diyl Didocosanoate
- Structure: A diglyceride with two docosanoate chains esterified to a glycerol backbone (C47H92O5).
- Key Differences: Branched structure with two long-chain fatty acids, offering superior thermal stability compared to monoesters like this compound.
- Applications: Potential use in cosmetics and food additives as a thickener or stabilizer .
Physicochemical and Functional Comparisons
Research Findings and Functional Insights
- Hydroxyl Group Impact: The presence of a hydroxyl group in 2-hydroxyethyl esters enhances solubility in aqueous systems compared to non-hydroxylated analogs. For example, 2-hydroxyethyl methacrylate (HEMA) exhibits conformational effects on polymers, suggesting similar behavior in this compound .
- Chain Length Effects: Longer fatty acid chains (e.g., C22 in docosanoate) improve hydrophobicity and lubricity, making these esters suitable for coatings and surfactants .
Properties
CAS No. |
109376-47-8 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-hydroxyethyl docosanoate |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25/h25H,2-23H2,1H3 |
InChI Key |
HJIHXGNKBCJVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Related CAS |
53058-35-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















